molecular formula C7H5Cl2FO B1442953 2,6-Dichloro-3-fluoroanisole CAS No. 1803784-14-6

2,6-Dichloro-3-fluoroanisole

Cat. No.: B1442953
CAS No.: 1803784-14-6
M. Wt: 195.01 g/mol
InChI Key: AHYDZWBCRPKYER-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-fluoroanisole (CAS: 1245569-57-6) is a halogenated aromatic ether with the molecular formula C₇H₄Cl₂FO. Its structure features a methoxy group (-OCH₃) at position 1, chlorine atoms at positions 2 and 6, and a fluorine atom at position 3 on the benzene ring. This substitution pattern creates a unique electronic environment, balancing electron-withdrawing effects (Cl, F) with the electron-donating methoxy group. The compound is classified as a high-purity fluorinated aromatic ether, historically used in pharmaceutical and agrochemical research as a building block for synthesizing bioactive molecules.

Properties

IUPAC Name

1,3-dichloro-4-fluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYDZWBCRPKYER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3-fluoroanisole typically involves the chlorination and fluorination of phenol. The process begins with the chlorination of phenol to produce 2,6-dichlorophenol, which is then subjected to fluorination to yield the final product .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a multi-step process involving the use of chlorinating and fluorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-3-fluoroanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce biaryl compounds .

Scientific Research Applications

2,6-Dichloro-3-fluoroanisole is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-fluoroanisole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its reactivity and binding affinity, allowing it to modulate biological pathways effectively .

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison

Compound Name Molecular Formula Substituents Key Electronic Effects
This compound C₇H₄Cl₂FO 2-Cl, 6-Cl, 3-F, 1-OCH₃ Mixed EWG (Cl, F) + EDG (OCH₃)
2-Bromo-1-chloro-4-fluoro-3-methylbenzene C₇H₄BrClF 1-Cl, 4-F, 2-Br, 3-CH₃ Strong EWG (Br, Cl) + weak EDG (CH₃)
4-Fluoro-2-(trifluoromethyl)benzeneboronic acid C₇H₅BF₄O₂ 4-F, 2-CF₃, B(OH)₂ Extreme EWG (CF₃, B(OH)₂)
2,6-Dichloro-5-fluoropyridine-3-carboxylic acid C₆H₂Cl₂FNO₂ 2-Cl, 6-Cl, 5-F, 3-COOH EWG (Cl, F, COOH) on electron-deficient pyridine

Key Observations :

  • The methoxy group in this compound moderately activates the ring for electrophilic substitution at specific positions, unlike the fully deactivated pyridine derivative.
  • The trifluoromethyl group in 4-Fluoro-2-(trifluoromethyl)benzeneboronic acid enhances electrophilic resistance but facilitates Suzuki coupling reactions via the boronic acid group.

Physicochemical Properties

Table 2: Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) logP (Predicted) Hydrogen Bond Acceptors Hydrogen Bond Donors
This compound 223.01 2.8 2 (O, F) 0
2,6-Dichloro-5-fluoropyridine-3-carboxylic acid 209.99 1.5 4 (O, F, N) 1 (COOH)
4-Fluoro-2-(trifluoromethyl)benzeneboronic acid 215.92 2.1 5 (B(OH)₂, F, O) 2 (B(OH)₂)

Analysis :

  • The absence of hydrogen bond donors in this compound improves its lipid solubility (logP = 2.8), favoring membrane permeability in drug design.
  • The pyridine derivative’s carboxylic acid group increases hydrophilicity (logP = 1.5), making it suitable for aqueous-phase reactions.

Biological Activity

2,6-Dichloro-3-fluoroanisole (DCFA) is an organic compound characterized by the presence of two chlorine atoms and one fluorine atom on the benzene ring of anisole. Its chemical formula is C₇H₅Cl₂FO. This compound has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals.

DCFA plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It can function as both an inhibitor and an activator of specific enzymes, influencing metabolic pathways and cellular processes.

  • Target Interactions : DCFA interacts with various biomolecules, leading to alterations in their activity. This can result in modulation of metabolic pathways, impacting cellular functions such as proliferation and apoptosis.
  • Enzyme Modulation : The compound may bind to active sites on enzymes, affecting their catalytic efficiency and altering metabolic fluxes.

Cellular Effects

DCFA exhibits significant effects on cellular functions through various mechanisms:

  • Gene Expression : Exposure to DCFA can lead to changes in gene expression profiles, influencing processes such as cell signaling and differentiation.
  • Metabolic Impact : It affects cellular metabolism by interacting with key metabolic enzymes, potentially altering the levels of metabolites involved in critical pathways.

Dosage Effects in Animal Models

Research indicates that the biological effects of DCFA are dose-dependent:

  • Low Doses : At lower concentrations, DCFA may exhibit minimal or beneficial effects.
  • High Doses : Conversely, higher doses can lead to toxic effects, including significant alterations in cellular health and function. Studies have identified threshold concentrations where the biological impact becomes pronounced.

Transport and Distribution

The biological activity of DCFA is also influenced by its transport and distribution within biological systems:

  • Cellular Localization : The compound's ability to localize within specific cellular compartments is crucial for its action. It may interact with transporters that facilitate its uptake and accumulation in target tissues.
  • Subcellular Localization : Targeting specific organelles or compartments can enhance or inhibit its biological effects.

Research Findings and Case Studies

Recent studies have explored the multifaceted roles of DCFA:

  • In Vitro Studies : Laboratory experiments have demonstrated that DCFA can modulate enzyme activities related to detoxification processes. For instance, it has been shown to influence cytochrome P450 enzymes involved in drug metabolism.
  • Animal Model Research : In rodent models, varying dosages of DCFA were administered to assess its impact on metabolic health. Results indicated that while low doses supported metabolic functions, high doses led to adverse outcomes such as liver toxicity.
  • Long-term Stability Studies : Investigations into the stability of DCFA revealed that degradation over time could alter its biological efficacy. Long-term exposure studies indicated potential changes in gene expression associated with chronic exposure.

Data Summary Table

Study TypeKey FindingsReference
In VitroModulation of cytochrome P450 activity
Animal ModelsDose-dependent effects on liver toxicity
Long-term StudiesDegradation impacts on gene expression

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloro-3-fluoroanisole
Reactant of Route 2
2,6-Dichloro-3-fluoroanisole

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